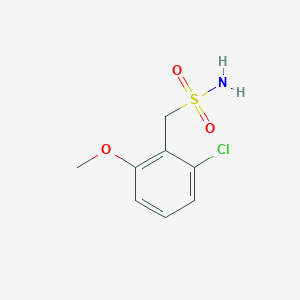![molecular formula C8H15NO3S2 B13213300 6-Oxa-2-thiaspiro[4.5]decane-9-sulfonamide](/img/structure/B13213300.png)
6-Oxa-2-thiaspiro[4.5]decane-9-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxa-2-thiaspiro[45]decane-9-sulfonamide is a complex organic compound with the molecular formula C₈H₁₅NO₃S₂ It features a unique spiro structure, which includes both oxygen and sulfur atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-2-thiaspiro[4.5]decane-9-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spiro Ring System: The initial step involves the formation of the spiro ring system. This can be achieved through a cyclization reaction, where a suitable diol or dithiol precursor is treated with a cyclizing agent under controlled conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate spiro compound with a sulfonyl chloride in the presence of a base, such as triethylamine. This step requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Oxa-2-thiaspiro[4.5]decane-9-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
6-Oxa-2-thiaspiro[4.5]decane-9-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The unique spiro structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and other proteins, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 6-Oxa-2-thiaspiro[4.5]decane-9-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the spiro structure may enhance binding affinity and specificity, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
6-Oxa-2-thiaspiro[4.5]decane: Lacks the sulfonamide group, making it less reactive in certain chemical reactions.
2-Thiaspiro[4.5]decane-9-sulfonamide: Lacks the oxygen atom in the spiro ring, which may affect its chemical properties and reactivity.
Uniqueness
6-Oxa-2-thiaspiro[4.5]decane-9-sulfonamide is unique due to the presence of both oxygen and sulfur atoms in its spiro ring system, combined with the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H15NO3S2 |
|---|---|
Molecular Weight |
237.3 g/mol |
IUPAC Name |
6-oxa-2-thiaspiro[4.5]decane-9-sulfonamide |
InChI |
InChI=1S/C8H15NO3S2/c9-14(10,11)7-1-3-12-8(5-7)2-4-13-6-8/h7H,1-6H2,(H2,9,10,11) |
InChI Key |
SHYWVIKVDUWSID-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCSC2)CC1S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


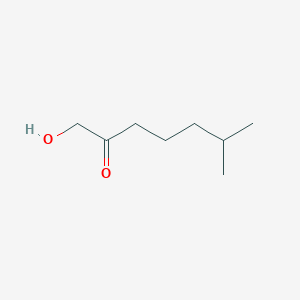
![Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate](/img/structure/B13213221.png)
![(Cyclopropylmethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13213225.png)

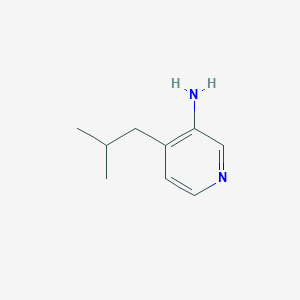
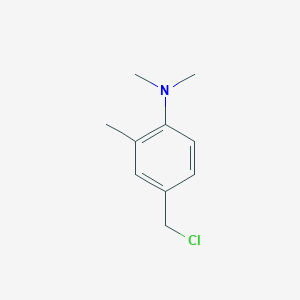
![Ethyl 2-cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13213250.png)
![1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine](/img/structure/B13213251.png)
![1-(Chloromethyl)-1-[3-(methylsulfanyl)propyl]cyclopropane](/img/structure/B13213257.png)
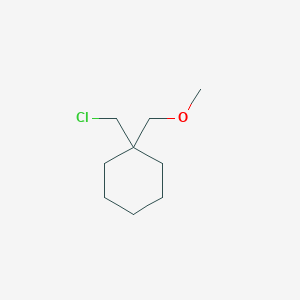

![2-Amino-5-(tert-butoxy)-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13213286.png)

